molecular formula C15H21FN2O2 B13243926 tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B13243926
M. Wt: 280.34 g/mol
InChI Key: DWOOCFULTCUYOO-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a fluorophenyl substituent

Preparation Methods

The synthesis of tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced onto the pyrrolidine ring.

    Protection of the amino group: The amino group is protected using a tert-butyl ester group to prevent unwanted side reactions during subsequent steps.

    Final deprotection: The protected amino group is deprotected to yield the final compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced with other substituents.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, modulator, or activator of these targets, affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a different position of the fluorine atom on the phenyl ring.

    tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 3-amino-2-(3-methylphenyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of fluorine.

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3

InChI Key

DWOOCFULTCUYOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)F)N

Origin of Product

United States

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